

# Application Notes and Protocols: Long-Term DS-1205b Treatment in Cancer Cell Lines

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## Compound of Interest

Compound Name: DS-1205b free base

Cat. No.: B15619583

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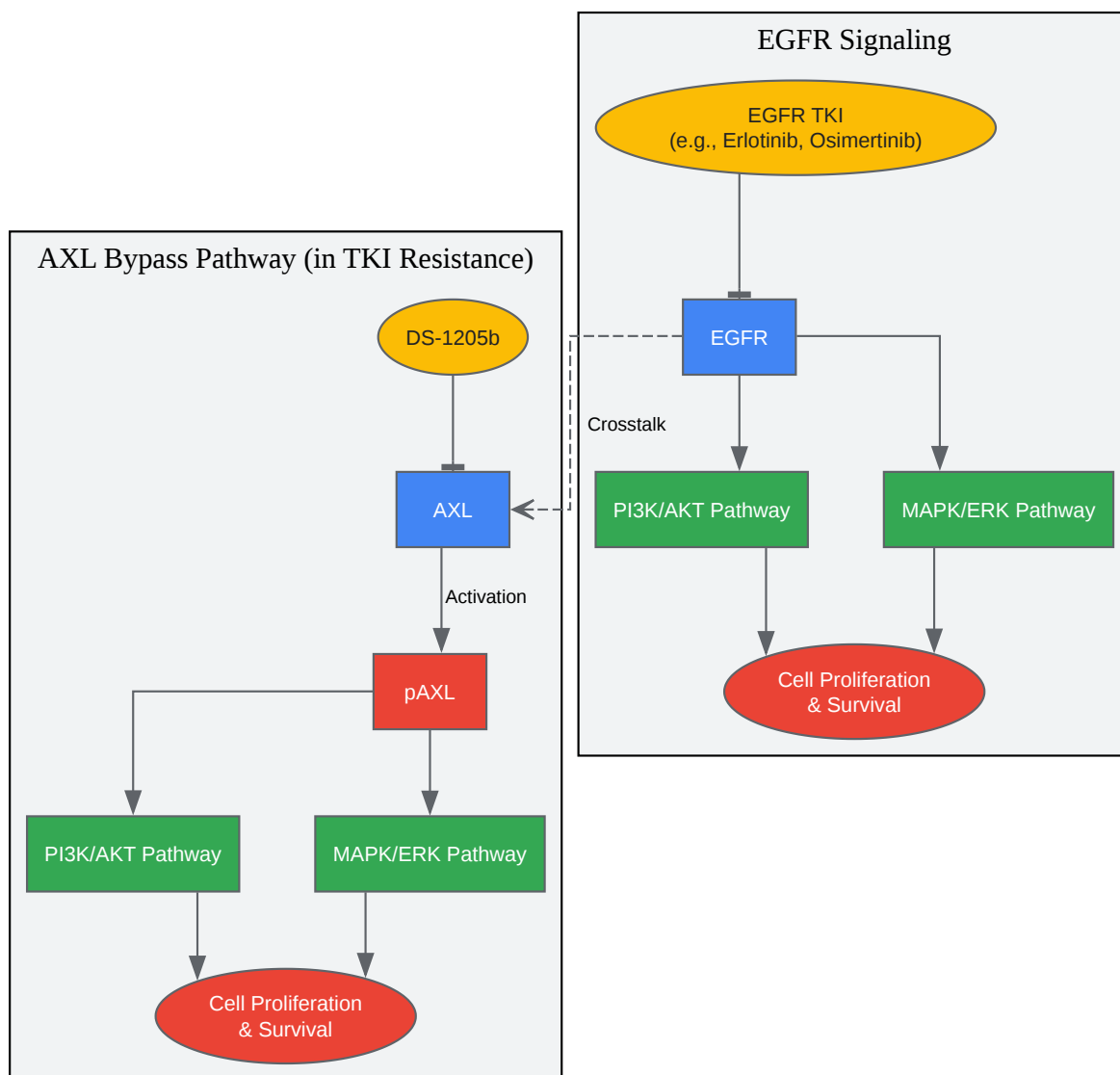
For Researchers, Scientists, and Drug Development Professionals

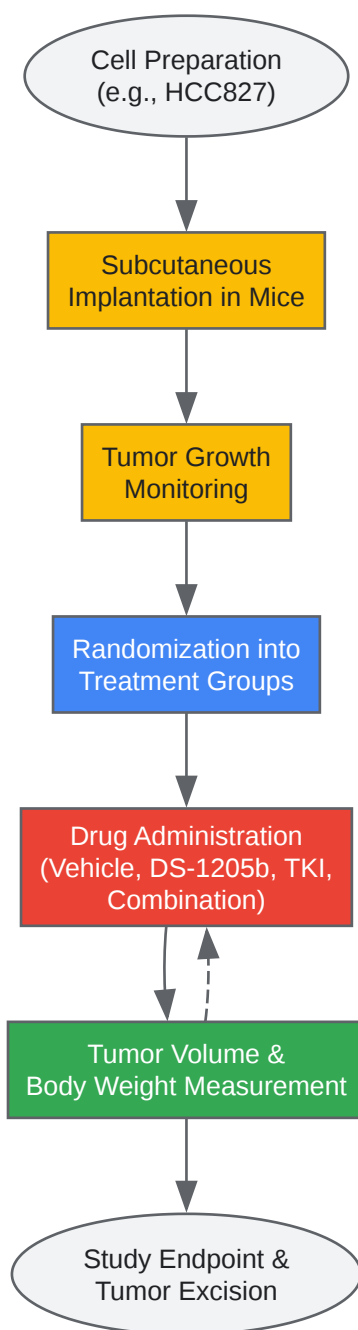
## Introduction

DS-1205b is a selective small-molecule inhibitor of the AXL receptor tyrosine kinase.[1][2] Upregulation and activation of AXL have been identified as a key mechanism of acquired resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).[1][3][4] Long-term treatment with EGFR TKIs such as erlotinib and osimertinib can lead to the activation of bypass signaling pathways, with AXL being a prominent example.[1][5] DS-1205b has been developed to counteract this resistance mechanism by directly inhibiting AXL phosphorylation, thereby restoring sensitivity to EGFR-targeted therapies.[1][3] These application notes provide detailed protocols for studying the long-term effects of DS-1205b in cancer cell lines, particularly in the context of acquired resistance to EGFR TKIs.

## Mechanism of Action

In cancer cells with acquired resistance to EGFR TKIs, the AXL signaling pathway can become activated, leading to the continued activation of downstream pro-survival pathways such as PI3K/AKT and MAPK/ERK, independent of EGFR.[3][4] DS-1205b selectively binds to and inhibits the kinase activity of AXL.[1] This inhibition blocks the phosphorylation of AXL and subsequently abrogates the downstream signaling cascades that promote cell survival, proliferation, and migration.[1][3] By inhibiting this bypass pathway, DS-1205b can re-sensitize resistant cancer cells to the effects of EGFR TKIs.[1]





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